Cas no 134446-29-0 (Benzenemethanol, a-(4-chlorophenyl)-3-methoxy-)

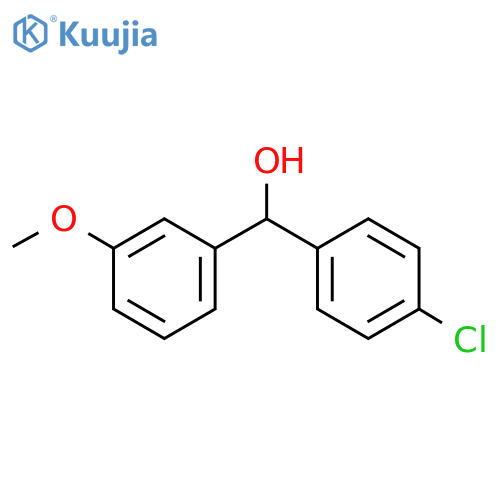

134446-29-0 structure

商品名:Benzenemethanol, a-(4-chlorophenyl)-3-methoxy-

CAS番号:134446-29-0

MF:C14H13ClO2

メガワット:248.704823255539

MDL:MFCD06201294

CID:1235606

Benzenemethanol, a-(4-chlorophenyl)-3-methoxy- 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, a-(4-chlorophenyl)-3-methoxy-

- 4-CHLORO-3'-METHOXYBENZHYDROL

- Benzenemethanol, α-(4-chlorophenyl)-3-methoxy- (9CI)

- (4-Chlorophenyl)(3-methoxyphenyl)methanol

-

- MDL: MFCD06201294

- インチ: 1S/C14H13ClO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3

- InChIKey: CBQAUTIENGBUKR-UHFFFAOYSA-N

- ほほえんだ: C1(=CC=CC(OC)=C1)C(O)C1C=CC(=CC=1)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

Benzenemethanol, a-(4-chlorophenyl)-3-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 022466-5g |

4-Chloro-3'-methoxybenzhydrol |

134446-29-0 | 97.0% | 5g |

£922.00 | 2023-04-18 | |

| abcr | AB166884-5 g |

4-Chloro-3'-methoxybenzhydrol; 97% |

134446-29-0 | 5 g |

€1,004.40 | 2023-07-20 | ||

| Fluorochem | 022466-25g |

4-Chloro-3'-methoxybenzhydrol |

134446-29-0 | 97% | 25g |

£1544.00 | 2022-03-01 | |

| abcr | AB166884-5g |

4-Chloro-3'-methoxybenzhydrol; 97% |

134446-29-0 | 5g |

€1004.40 | 2023-09-16 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD590691-1g |

(4-Chlorophenyl)(3-methoxyphenyl)methanol |

134446-29-0 | 97% | 1g |

¥2905.0 | 2023-04-03 | |

| Fluorochem | 022466-1g |

4-Chloro-3'-methoxybenzhydrol |

134446-29-0 | 97% | 1g |

£333.00 | 2022-03-01 | |

| Oakwood | 022466-5g |

4-Chloro-3'-methoxybenzhydrol |

134446-29-0 | 97% | 5g |

$1336.00 | 2023-09-17 | |

| Fluorochem | 022466-25g |

4-Chloro-3'-methoxybenzhydrol |

134446-29-0 | 97.0% | 25g |

£2,008.00 | 2023-04-18 | |

| abcr | AB166884-1g |

4-Chloro-3'-methoxybenzhydrol, 97%; . |

134446-29-0 | 97% | 1g |

€1621.70 | 2025-02-16 | |

| abcr | AB166884-1 g |

4-Chloro-3'-methoxybenzhydrol; 97% |

134446-29-0 | 1 g |

€496.00 | 2023-07-20 |

Benzenemethanol, a-(4-chlorophenyl)-3-methoxy- 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

134446-29-0 (Benzenemethanol, a-(4-chlorophenyl)-3-methoxy-) 関連製品

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:134446-29-0)Benzenemethanol, a-(4-chlorophenyl)-3-methoxy-

清らかである:99%

はかる:1g

価格 ($):381.0